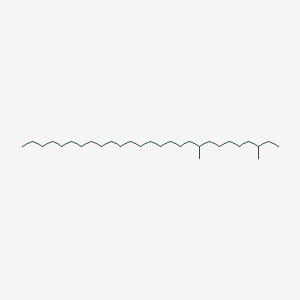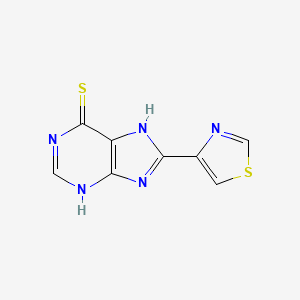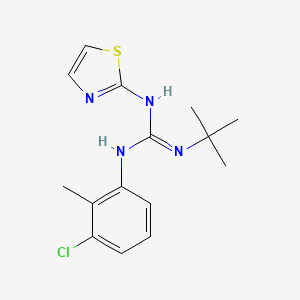![molecular formula C14H14Cl12O4P-3 B14464804 [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate CAS No. 65728-45-2](/img/structure/B14464804.png)
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate: is a complex organophosphate compound. It is characterized by its multiple chlorine atoms and cyclohexyl groups, making it a unique and potentially useful chemical in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate typically involves multiple steps, including chlorination and phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclohexyl derivatives are treated with chlorine gas under controlled conditions. The resulting chlorinated intermediates are then reacted with phosphoric acid derivatives to form the final product. The process requires careful handling of reagents and by-products to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed:
Oxidation Products: Compounds with oxygen-containing functional groups.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with hydroxyl or amino groups replacing chlorine atoms.
科学的研究の応用
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organophosphate esters.
Biology: In biological research, it may be used to study the effects of chlorinated organophosphates on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and cyclohexyl groups allow it to bind to specific sites, altering the activity of these targets and affecting various biochemical pathways.
類似化合物との比較
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] sulfate
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] nitrate
Uniqueness: The phosphate derivative is unique due to its specific interaction with phosphate-binding sites in biological systems, making it particularly useful in biochemical and medical research
特性
CAS番号 |
65728-45-2 |
|---|---|
分子式 |
C14H14Cl12O4P-3 |
分子量 |
702.6 g/mol |
IUPAC名 |
[1,2,2-trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate |
InChI |
InChI=1S/C14H16Cl12O4P/c15-3-1-4(16)9(20)7(8(3)19)13(23,30-31(27,28)29)14(24,25)26-12-10(21)5(17)2-6(18)11(12)22/h3-12H,1-2H2,(H2,27,28,29)/q-1/p-2 |
InChIキー |
IJQWDQIRCLPNMC-UHFFFAOYSA-L |
正規SMILES |
C1C(C(C(C(C1Cl)Cl)C(C(Cl)(Cl)[Cl-]C2C(C(CC(C2Cl)Cl)Cl)Cl)(OP(=O)([O-])[O-])Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
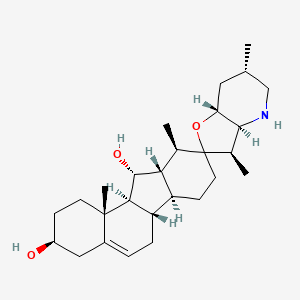
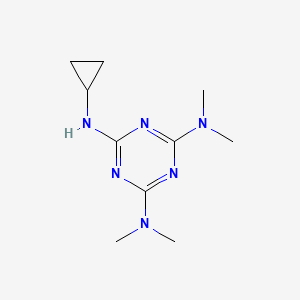
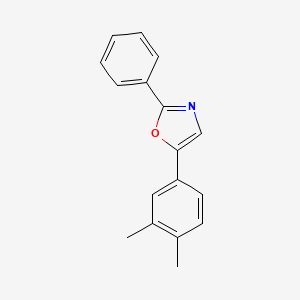

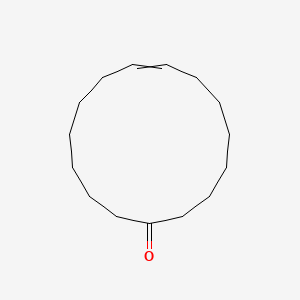
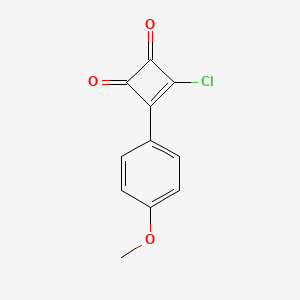
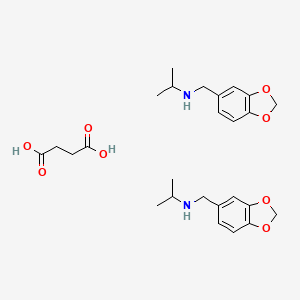

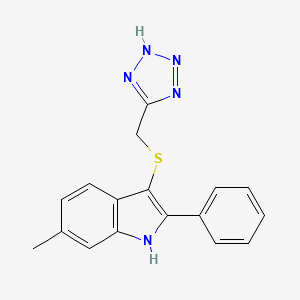
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
